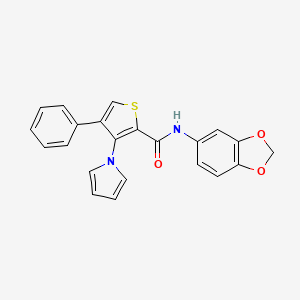
N-1,3-benzodioxol-5-yl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-1,3-benzodioxol-5-yl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide” is a complex organic molecule. It contains several functional groups, including a benzodioxol group, a phenyl group, a pyrrole group, and a thiophene group . These groups are common in many organic compounds, including pharmaceuticals and dyes.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Similar compounds have been involved in reactions such as Claisen-Schmidt condensation .Applications De Recherche Scientifique
Organic Synthesis and Heterocyclic Chemistry
Dearomatising Rearrangements and Heterocyclic Synthesis
Thiophene-3-carboxamides, related to the queried compound, undergo dearomatising cyclisation upon treatment with lithiated derivatives, leading to the formation of pyrrolinones, azepinones, or partially saturated azepinothiophenes. This process demonstrates the compound's utility in constructing complex heterocyclic structures with potential biological activity (Clayden et al., 2004).
Antibacterial Properties
Hydrazides of 3-pyrrol-1-ylthieno[3,2-b]pyridin-2-carboxylic acid, structurally similar to the queried compound, have been synthesized and shown to possess antibacterial properties. This highlights the potential application of such compounds in the development of new antibacterial agents (Kostenko et al., 2015).
Polymer Science and Material Chemistry
High-Efficiency Polymer Solar Cells
Poly(2-(5-(5,6-bis(octyloxy)-4-(thiophen-2-yl)benzo[c][1,2,5]thiadiazol-7-yl)thiophen-2-yl)-9-octyl-9H-carbazole) (HXS-1), a polymer derived from thiophene, has been used as the donor material in polymer solar cells, achieving a power conversion efficiency (PCE) of 5.4%. This indicates the utility of thiophene derivatives in the development of efficient solar cell materials (Qin et al., 2009).
Pharmacology and Drug Development
Cancer Chemoresistance and Antitumor Activity
Thiophene carboxamide derivatives have been explored for their ability to overcome cancer chemoresistance via inhibition of angiogenesis and P-glycoprotein efflux pump activity. This dual action suggests a promising approach for enhancing the efficacy of chemotherapy by reversing drug resistance mechanisms (Mudududdla et al., 2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S/c25-22(23-16-8-9-18-19(12-16)27-14-26-18)21-20(24-10-4-5-11-24)17(13-28-21)15-6-2-1-3-7-15/h1-13H,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQPTHOPERSKCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C(=CS3)C4=CC=CC=C4)N5C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

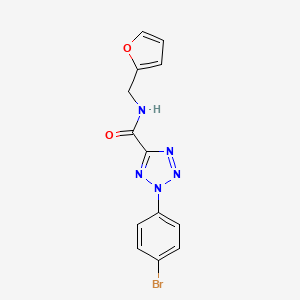
![3-(3,4-dimethylphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2877994.png)
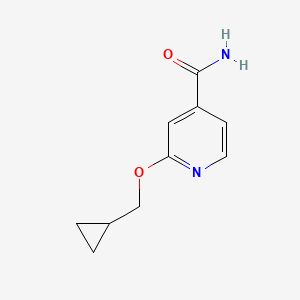
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2877996.png)
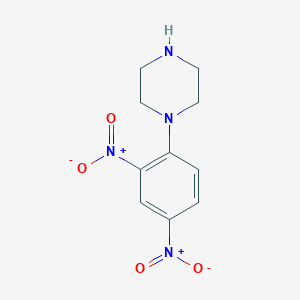
![N-(3,4-dichlorophenyl)-2-[3-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2878000.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone](/img/structure/B2878003.png)
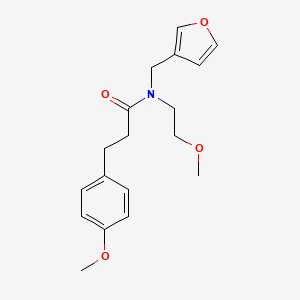
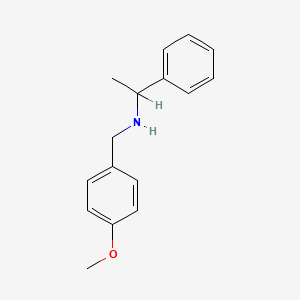
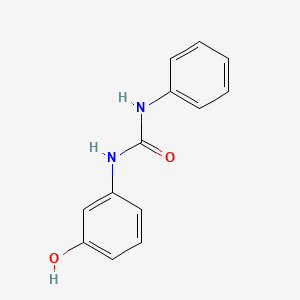
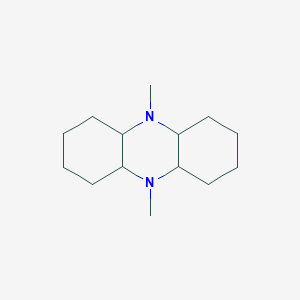

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2878013.png)